3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
K201 (hemifumarate), also known as JTV-519 hemifumarate, is a compound with significant pharmacological properties. It is a Ca²⁺-dependent blocker of sarcoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA) and a partial agonist of ryanodine receptors in striated muscle. This compound exhibits antiarrhythmic and cardioprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K201 (hemifumarate) involves the reaction of 1-(2,3-dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone with fumaric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hemifumarate salt .
Industrial Production Methods
Industrial production of K201 (hemifumarate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually produced in powder form and stored under desiccated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
K201 (hemifumarate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound, potentially modifying its pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the benzothiazepine ring, leading to the formation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in the reactions of K201 (hemifumarate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from the reactions of K201 (hemifumarate) depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted benzothiazepine derivatives .
Scientific Research Applications
K201 (hemifumarate) has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study calcium signaling pathways and the effects of calcium channel blockers.
Biology: Investigated for its role in modulating excitation-contraction coupling and spontaneous calcium release in cardiomyocytes
Medicine: Explored for its potential therapeutic effects in treating heart failure and arrhythmias due to its cardioprotective properties
Industry: Utilized in the development of new pharmacological agents targeting calcium channels and ryanodine receptors
Mechanism of Action
K201 (hemifumarate) exerts its effects by inhibiting the sarcoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA) and acting as a partial agonist of ryanodine receptors. This dual action helps to stabilize calcium levels within cardiomyocytes, reducing the likelihood of arrhythmias and improving cardiac function. The compound’s ability to modulate calcium signaling pathways is crucial for its antiarrhythmic and cardioprotective effects .
Comparison with Similar Compounds
Similar Compounds
Dantrolene: Another ryanodine receptor antagonist used to treat malignant hyperthermia.
Ryanodine: A plant alkaloid that specifically binds to ryanodine receptors, used in research to study calcium release channels.
Flecainide: An antiarrhythmic agent that also affects calcium channels but through a different mechanism
Uniqueness of K201 (hemifumarate)
K201 (hemifumarate) is unique due to its dual action on SERCA and ryanodine receptors, which allows it to effectively stabilize calcium levels in cardiomyocytes. This dual mechanism is not commonly found in other similar compounds, making K201 (hemifumarate) a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C30H40N2O6S |
---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid;methane |
InChI |
InChI=1S/C25H32N2O2S.C4H4O4.CH4/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;5-3(6)1-2-4(7)8;/h2-8,18,21H,9-17,19H2,1H3;1-2H,(H,5,6)(H,7,8);1H4/b;2-1+; |
InChI Key |
OPXWITADQVLCTP-JITBQSAISA-N |
Isomeric SMILES |
C.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.